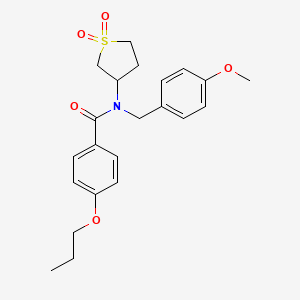![molecular formula C22H18N2O4 B11580989 methyl 2-methyl-3-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B11580989.png)
methyl 2-methyl-3-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 2-METHYL-3-({2-[2-OXOBENZO[CD]INDOL-1(2H)-YL]ACETYL}AMINO)BENZOATE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-METHYL-3-({2-[2-OXOBENZO[CD]INDOL-1(2H)-YL]ACETYL}AMINO)BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acylation: The indole core is then acylated using acetic anhydride or acetyl chloride to introduce the acetyl group.
Coupling Reaction: The acylated indole is coupled with methyl 2-methyl-3-aminobenzoate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 2-METHYL-3-({2-[2-OXOBENZO[CD]INDOL-1(2H)-YL]ACETYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
METHYL 2-METHYL-3-({2-[2-OXOBENZO[CD]INDOL-1(2H)-YL]ACETYL}AMINO)BENZOATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit anticancer, antimicrobial, or anti-inflammatory properties.
Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex molecules and natural product analogs.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of METHYL 2-METHYL-3-({2-[2-OXOBENZO[CD]INDOL-1(2H)-YL]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific cellular processes, resulting in the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(2-oxobenzo[cd]indol-1(2H)-yl)acetate
- Methyl 2-benzyl-3-oxobutanoate
Uniqueness
METHYL 2-METHYL-3-({2-[2-OXOBENZO[CD]INDOL-1(2H)-YL]ACETYL}AMINO)BENZOATE is unique due to its specific substitution pattern and the presence of both the indole and benzoate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C22H18N2O4 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
methyl 2-methyl-3-[[2-(2-oxobenzo[cd]indol-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C22H18N2O4/c1-13-15(22(27)28-2)8-5-10-17(13)23-19(25)12-24-18-11-4-7-14-6-3-9-16(20(14)18)21(24)26/h3-11H,12H2,1-2H3,(H,23,25) |
Clave InChI |
TXBPPRRJVXAXGX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[1-(3-ethoxy-4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11580906.png)
![N-Benzyl-3-[4-(4-methoxy-phenyl)-6-trifluoromethyl-pyrimidin-2-ylsulfanyl]-propionamide](/img/structure/B11580911.png)
![(2E)-3-[2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclopentylprop-2-enamide](/img/structure/B11580925.png)
![6-(4-methoxyphenyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11580928.png)
![3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B11580929.png)
![1-[4-(Benzyloxy)-3-ethoxyphenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11580941.png)

![benzyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11580946.png)
![4,4,8-trimethyl-N-(2-phenylethyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine](/img/structure/B11580949.png)
![(2E)-3-[2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B11580950.png)
![(6Z)-3-(3,4-dimethoxyphenyl)-6-(furan-2-ylmethylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11580955.png)
![6-(4-chlorophenyl)-N-(2-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11580964.png)
![(5Z)-5-(3,4-diethoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11580967.png)
![2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B11580974.png)
